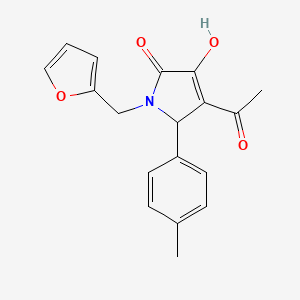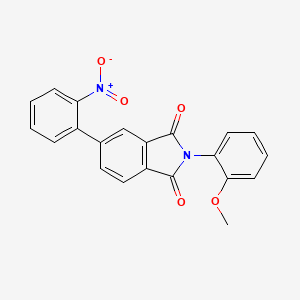
2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of methoxy and nitro functional groups attached to the phenyl rings, which are further connected to the isoindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final isoindole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-formylphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione.
Reduction: Formation of 2-(2-methoxyphenyl)-5-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxy and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14N2O5 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O5/c1-28-19-9-5-4-8-18(19)22-20(24)15-11-10-13(12-16(15)21(22)25)14-6-2-3-7-17(14)23(26)27/h2-12H,1H3 |
InChI Key |
XBAODRQCONZFJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide](/img/structure/B11093841.png)

![N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide](/img/structure/B11093859.png)
![7-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11093865.png)
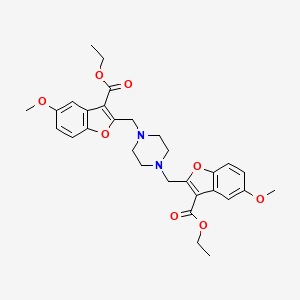
phosphonium](/img/structure/B11093871.png)
![5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11093878.png)
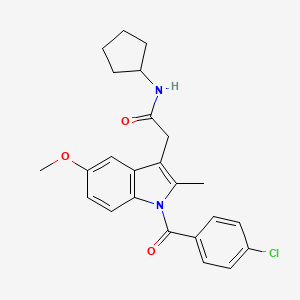
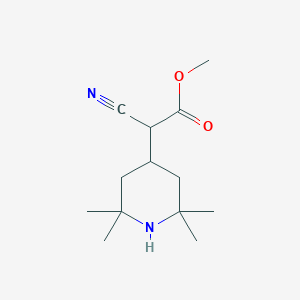

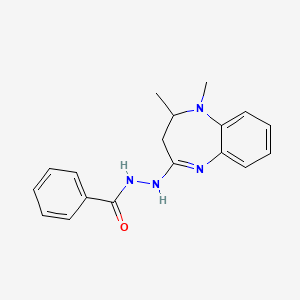
![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093917.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11093928.png)
